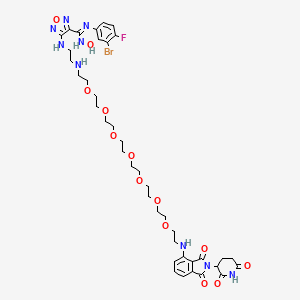

PROTAC IDO1 Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQZWOPTIZSOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53BrFN9O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC IDO1 Degrader-1

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme that has garnered significant attention as a therapeutic target in oncology.[1][2] By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 depletes the local microenvironment of this essential amino acid, leading to T-cell anergy and apoptosis, while its metabolite, kynurenine, promotes the differentiation of immunosuppressive regulatory T-cells.[3][4] While traditional small-molecule inhibitors have aimed to block the enzymatic function of IDO1, they have shown limited success in clinical trials, potentially due to the non-enzymatic scaffolding functions of the IDO1 protein.[1][2]

Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy to overcome these limitations.[1] PROTACs are heterobifunctional molecules designed to eliminate target proteins rather than merely inhibiting them.[5] This guide provides a detailed technical overview of the mechanism of action for PROTAC IDO1 Degrader-1, a first-in-class degrader of the IDO1 protein, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates by coopting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[6][7] As a heterobifunctional molecule, it consists of three key components: a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5]

Specifically, this compound hijacks the Cereblon (CRBN) E3 ligase.[1][6][8] The process unfolds as follows:

-

Ternary Complex Formation : The degrader simultaneously binds to both the IDO1 protein and the CRBN E3 ligase, bringing them into close proximity and forming a key ternary complex (IDO1-PROTAC-CRBN).[9] The stability of this complex is a critical determinant of degradation efficiency.[10]

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues of the IDO1 protein. This process is repeated to form a polyubiquitin chain.[7]

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[1] The proteasome then unfolds and degrades the tagged IDO1 protein into small peptides, effectively eliminating it from the cell.[7]

This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering the potential for sustained target elimination at substoichiometric doses.[7]

References

- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 4. Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. frontiersin.org [frontiersin.org]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of PROTAC IDO1 Degrader-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of PROTAC IDO1 Degrader-1, a novel therapeutic agent designed to eliminate the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document provides a comprehensive overview of the core principles, experimental methodologies, and critical data that have defined the journey of this promising cancer immunotherapy agent from conceptualization to preclinical validation.

Introduction: Overcoming the Limitations of IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune checkpoint protein that suppresses anti-tumor immunity by catalyzing the degradation of the essential amino acid tryptophan into kynurenine.[1][2] This metabolic shift within the tumor microenvironment leads to T-cell anergy and the promotion of regulatory T cells, thereby allowing cancer cells to evade immune destruction.[1][2] While small molecule inhibitors of IDO1's enzymatic activity have been developed, they have shown limited efficacy in clinical trials.[3][4] This has been attributed to the non-enzymatic scaffolding functions of the IDO1 protein, which can also contribute to immunosuppression.[3][5]

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome these limitations. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This event-driven, catalytic mechanism allows for the elimination of the entire target protein, abrogating both its enzymatic and non-enzymatic functions.[6][8] The development of this compound represents a paradigm shift in targeting IDO1, moving from mere inhibition to complete protein ablation.[9]

Design and Discovery of PROTAC IDO1 Degraders

The rational design of a PROTAC involves three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][10]

Scaffolds and Chemical Structures

The initial discovery of potent PROTAC IDO1 degraders involved screening libraries of compounds with different combinations of IDO1 ligands, E3 ligase ligands, and linkers. Two main E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), have been successfully hijacked to degrade IDO1.[3]

One of the first potent IDO1 degraders, often referred to as "compound 2c" or "this compound" in early literature, utilized the IDO1 inhibitor epacadostat as the targeting ligand, conjugated to a CRBN ligand (pomalidomide) via a polyethylene glycol (PEG)-based linker.[4][11] Another successful series of IDO1 PROTACs was developed using the BMS-986205 inhibitor as the IDO1-targeting moiety.[6] Structure-activity relationship (SAR) studies have been crucial in optimizing the linker length and composition to achieve optimal ternary complex formation and potent degradation.[3][12]

Quantitative Data Summary

The efficacy of PROTAC IDO1 degraders is quantified by their ability to induce the degradation of the IDO1 protein. The key parameters measured are the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

| PROTAC Name/Identifier | IDO1 Ligand | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| This compound (compound 2c) | Epacadostat | Cereblon (CRBN) | HeLa | 2.84 | 93 | [11] |

| NU223612 | BMS-986205 | Cereblon (CRBN) | U87 GBM | Not explicitly stated, but potent degradation observed at 0.1-10 µM | >90 | [3][13] |

| NU227326 | BMS-986205 derivative | Cereblon (CRBN) | U87 GBM | 0.005 | >90 | [4][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Cell Culture and IDO1 Induction

-

Cell Lines: Human cervical cancer cells (HeLa) or human glioblastoma cells (U87) are commonly used.[3][11]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

IDO1 Induction: To induce the expression of IDO1, cells are treated with human interferon-gamma (IFNγ) at a concentration of 50 ng/mL for 24 hours prior to treatment with the PROTAC degrader.[3]

Western Blotting for IDO1 Degradation

-

Treatment: IFNγ-primed cells are treated with varying concentrations of the PROTAC IDO1 degrader for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for IDO1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software. The IDO1 protein levels are normalized to the loading control.

Kynurenine Measurement Assay

-

Sample Collection: Supernatants from cell cultures treated with the PROTAC IDO1 degrader are collected.

-

Deproteinization: Proteins in the supernatant are precipitated by adding an equal volume of trichloroacetic acid (TCA) and centrifuging.

-

Colorimetric Reaction: The kynurenine in the protein-free supernatant is reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Quantification: The absorbance of the resulting colored product is measured at 490 nm using a spectrophotometer. The concentration of kynurenine is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz (DOT language).

IDO1 Signaling Pathway and PROTAC Mechanism of Action

Caption: Mechanism of IDO1-mediated immunosuppression and its disruption by this compound.

Experimental Workflow for PROTAC IDO1 Degrader Evaluation

Caption: A streamlined workflow for the in vitro evaluation of PROTAC IDO1 degraders.

Conclusion and Future Directions

The discovery and development of this compound have established a robust proof-of-concept for the targeted degradation of IDO1 as a therapeutic strategy. By eliminating the IDO1 protein, these degraders can overcome the limitations of traditional inhibitors and address both the enzymatic and non-enzymatic functions of IDO1. The data presented herein underscore the potency of this approach in preclinical models.

Future research will focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these degraders for clinical translation. This includes enhancing their oral bioavailability, metabolic stability, and tumor penetration. Moreover, exploring the synergistic effects of PROTAC IDO1 degraders with other immunotherapies, such as checkpoint inhibitors, holds significant promise for developing more effective combination treatments for a wide range of cancers. The continued evolution of PROTAC technology is poised to deliver a new generation of powerful anti-cancer agents.

References

- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fortislife.com [fortislife.com]

- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 10. promegaconnections.com [promegaconnections.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Rational Design of Potent and Selective PROTAC IDO1 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in promoting an immunosuppressive tumor microenvironment. IDO1 accomplishes this by catalyzing the rate-limiting step in tryptophan catabolism, leading to the production of kynurenine. This depletion of tryptophan and accumulation of kynurenine suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells. While small molecule inhibitors of IDO1's enzymatic activity have been developed, their clinical efficacy has been limited. This has spurred interest in alternative therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), which offer the potential to not only inhibit IDO1's enzymatic function but also eliminate the protein entirely, thereby addressing any non-catalytic roles it may play.[1]

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) for a series of PROTAC IDO1 degraders, focusing on the key chemical modifications that influence their degradation potency and efficacy. Detailed experimental protocols for assessing degrader activity are also provided, along with visualizations of the underlying biological pathways and experimental workflows.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, IDO1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite structure allows the PROTAC to act as a bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Structure-Activity Relationship of PROTAC IDO1 Degraders

The development of potent and selective IDO1 PROTACs has involved systematic modifications to the three core components: the IDO1-binding ligand, the E3 ligase ligand, and the linker. The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of these modifications on degradation potency (DC50) and maximal degradation (Dmax).

I. E3 Ligase Ligand and Linker Attachment Point Modifications

Initial optimization efforts focused on evaluating different E3 ligase ligands and the point of attachment to the linker. Both Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases have been successfully recruited to degrade IDO1.[3] For CRBN-based PROTACs, the position of the linker on the phthalimide ring of the lenalidomide- or pomalidomide-based ligand was found to be critical for activity.

| Compound | E3 Ligase Ligand | Linker Attachment on E3 Ligand | IDO1 Ligand | Linker | DC50 (µM) | Dmax (%) | Reference |

| NU223612 | Pomalidomide | 4-position of phthalimide | BMS-986205 analog | PEG | 0.33 | >90 | [2] |

| Analog 7 | Pomalidomide | 5-position of phthalimide | BMS-986205 analog | PEG | >10 | N/A | [4] |

Table 1: Impact of E3 Ligase Ligand and Linker Attachment on IDO1 Degradation.

II. Linker Composition and Length

The nature and length of the linker play a crucial role in optimizing the formation of a productive ternary complex between IDO1 and the E3 ligase. Both flexible polyethylene glycol (PEG)-based linkers and more rigid linkers have been explored.

| Compound | IDO1 Ligand | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Reference |

| 2c | Epacadostat | Pomalidomide | PEG | ~15 | 2.84 | 93 | [5][6] |

| NU223612 | BMS-986205 analog | Pomalidomide | PEG | ~12 | 0.33 | >90 | [2] |

| NU227326 | BMS-986205 analog | Pomalidomide | Rigidified Piperidine/Piperazine | ~10 | 0.005 | >90 | [2][7] |

Table 2: Influence of Linker Composition and Length on IDO1 Degradation.

III. IDO1 Ligand Modifications

The choice of the IDO1-binding warhead is fundamental to the PROTAC's design. Analogs of known IDO1 inhibitors, such as epacadostat and BMS-986205, have been utilized. The point of linker attachment on the IDO1 ligand is also a key determinant of degradation efficiency.

| Compound | IDO1 Ligand | Linker Attachment on IDO1 Ligand | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Reference |

| 5 | Epacadostat | Amine | Pomalidomide | 2.8 | ~70 | [2] |

| 6 (NU223612) | BMS-986205 analog | Phenyl ring | Pomalidomide | 0.33 | >90 | [2] |

| 8 | 4-chloro-3-substituted BMS-986205 analog | Phenyl ring | Pomalidomide | >10 | N/A | [4] |

Table 3: Effect of IDO1 Ligand and Linker Attachment Point on Degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PROTAC IDO1 degraders.

Western Blotting for IDO1 Degradation

This protocol allows for the semi-quantitative assessment of IDO1 protein levels following treatment with a PROTAC degrader.

Materials:

-

Human glioblastoma (GBM) cell line (e.g., U87)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human interferon-gamma (IFN-γ)

-

PROTAC IDO1 degrader stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IDO1 and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed U87 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

IDO1 Induction: The day after seeding, treat the cells with 50 ng/mL of IFN-γ for 24 hours to induce IDO1 expression.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC IDO1 degrader in cell culture medium. Remove the IFN-γ-containing medium and add the PROTAC solutions to the cells. Include a DMSO vehicle control. Incubate for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the IDO1 band intensity to the corresponding loading control band intensity. Express the results as a percentage of the DMSO-treated control.

HiBiT Assay for Quantitative Measurement of IDO1 Degradation

The HiBiT assay is a sensitive, quantitative, and high-throughput method for measuring protein levels in live cells. It relies on the CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) onto the endogenous target protein. This tag can complement a larger, inactive fragment of NanoLuc luciferase (LgBiT) to generate a luminescent signal that is proportional to the amount of HiBiT-tagged protein.

Materials:

-

CRISPR/Cas9-engineered cell line with endogenously HiBiT-tagged IDO1

-

Cell culture medium

-

PROTAC IDO1 degrader stock solution (in DMSO)

-

LgBiT protein and Nano-Glo Live Cell Substrate

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HiBiT-IDO1 expressing cells in white, opaque assay plates.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC IDO1 degrader in cell culture medium. Add the PROTAC solutions to the cells and include a DMSO vehicle control.

-

Luminescence Measurement:

-

At desired time points, add the LgBiT protein and Nano-Glo Live Cell Substrate to the wells according to the manufacturer's instructions.

-

Incubate for a short period to allow for signal stabilization.

-

Measure the luminescence using a plate-based luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal of the PROTAC-treated wells to that of the DMSO-treated wells.

-

Plot the normalized luminescence versus the PROTAC concentration to generate dose-response curves.

-

Calculate the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation) from the dose-response curves.

-

Conclusion

The development of PROTAC IDO1 degraders represents a promising therapeutic strategy in immuno-oncology. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent, selective, and drug-like molecules. The systematic optimization of the IDO1 ligand, E3 ligase ligand, and the connecting linker has led to the discovery of highly potent degraders with nanomolar DC50 values. The experimental protocols detailed in this guide provide a robust framework for the evaluation and characterization of novel IDO1 PROTACs, facilitating the advancement of this exciting class of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 7. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

IDO1 as a Therapeutic Target for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunometabolic enzyme that plays a significant role in tumor immune evasion.[1] By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment.[1] While traditional small-molecule inhibitors have targeted the enzymatic function of IDO1, they have shown limited clinical efficacy, partly due to the non-enzymatic functions of the IDO1 protein.[2][3] Proteolysis-targeting chimeras (PROTACs) offer a novel and promising therapeutic strategy to overcome these limitations by inducing the complete degradation of the IDO1 protein, thereby eliminating both its enzymatic and non-enzymatic activities.[1][2] This technical guide provides an in-depth overview of the development of IDO1-targeting PROTACs, including their design, mechanism of action, and preclinical validation.

The IDO1 Signaling Pathway in Cancer

IDO1 is an intracellular heme-containing enzyme that initiates the conversion of the essential amino acid L-tryptophan into N-formylkynurenine.[4] This is the first and rate-limiting step of the kynurenine pathway.[5] In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive mechanisms:

-

Tryptophan Depletion: The depletion of tryptophan in the local environment triggers a stress response in effector T cells, leading to cell cycle arrest and anergy.[1][6]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and further suppresses the anti-tumor immune response.[1][7]

The expression of IDO1 in cancer cells can be induced by various inflammatory cytokines, most notably interferon-gamma (IFNγ), which is often present in the tumor microenvironment.[8]

PROTAC-Mediated Degradation of IDO1

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[9][10] A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein (in this case, IDO1).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A linker that connects the two ligands.

The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin molecules to the target protein.[10] This polyubiquitination marks the protein for degradation by the proteasome.[10]

Key IDO1-Targeting PROTACs and Their Performance

Several IDO1-targeting PROTACs have been developed and characterized. A notable example is the work leading to the development of NU223612 and its optimized successor, NU227326.[2][3] These PROTACs utilize a derivative of the IDO1 inhibitor BMS-986205 as the IDO1-binding ligand and recruit the CRBN E3 ligase.[3][11]

| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |

| Compound 2c | Epacadostat derivative | Pomalidomide (CRBN) | PEG | 2.8 µM | >90% | HeLa | [12] |

| NU223612 | BMS-986205 derivative | Pomalidomide (CRBN) | PEG-based | Moderately Potent | Not specified | U87 Glioblastoma | [2][13] |

| NU227326 | BMS-986205 derivative | Pomalidomide (CRBN) | Rigidized | 5 nM | >80% | U87 Glioblastoma | [3][14] |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

Western Blotting for IDO1 Degradation

This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of IDO1 protein following PROTAC treatment.

Workflow:

References

- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Role of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Tumor Immune Escape: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal immunomodulatory enzyme that orchestrates tumor evasion from the host's immune system. As the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into kynurenine, IDO1 fosters an immunosuppressive tumor microenvironment (TME).[1][2] This is accomplished through a dual mechanism: the depletion of tryptophan, which is critical for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[2][3] Overexpressed in a wide array of malignancies and often correlated with poor patient prognosis, IDO1 has emerged as a compelling therapeutic target.[4][5] This guide provides an in-depth exploration of the molecular mechanisms of IDO1-mediated immune escape, presents quantitative data on its clinical significance, details key experimental protocols for its study, and visualizes the complex signaling and logical pathways involved.

Core Mechanism of IDO1-Mediated Immune Suppression

IDO1 is an intracellular, heme-containing enzyme induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ), which is often present in the TME.[5][6] Its central role in immune escape is not due to a single action but a two-pronged metabolic assault on the adaptive immune response.

Tryptophan Depletion: Starving the Immune Response

T-cells are highly sensitive to the local concentration of tryptophan. IDO1-mediated degradation of this essential amino acid leads to its local depletion, which triggers a stress-response pathway in T-cells.[1] This process involves the activation of the General Control Nonderepressible 2 (GCN2) kinase.[2] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis, which ultimately causes T-cell cycle arrest and anergy (a state of functional unresponsiveness).[1][7]

Kynurenine Accumulation: Generating Immunosuppressive Metabolites

The catabolism of tryptophan by IDO1 produces a series of metabolites, collectively known as kynurenines.[8] The primary product, kynurenine, and its downstream derivatives are not merely metabolic byproducts; they are potent signaling molecules that actively suppress the immune system.[9]

-

Induction of T-Regulatory Cells (Tregs): Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[7][10] Activation of AhR in naïve T-cells promotes their differentiation into immunosuppressive FoxP3+ Tregs.[7] These Tregs then further dampen the anti-tumor immune response.

-

Suppression of Effector T-Cells and NK Cells: Kynurenine and other metabolites can directly induce apoptosis in effector T-cells and inhibit the cytotoxic function of Natural Killer (NK) cells.[3][11] This is partly achieved by downregulating activating receptors on NK cells, such as NKG2D.[11]

-

Generation of Tolerogenic Dendritic Cells (DCs): IDO1 expression within DCs, or their exposure to kynurenine, promotes a tolerogenic phenotype. These DCs exhibit reduced expression of co-stimulatory molecules, impairing their ability to activate anti-tumor effector T-cells and instead promoting immune tolerance.[12][13]

Signaling and Logical Pathways

The function of IDO1 can be visualized as a central node in a network that suppresses anti-tumor immunity.

Quantitative Data and Clinical Significance

The expression of IDO1 and the resulting metabolic changes have been quantified in numerous studies, often linking them to clinical outcomes.

Table 1: Potency of Selected IDO1 Inhibitors

| Compound | Mechanism | Cellular IC50 | Selectivity | Reference(s) |

| Epacadostat (INCB024360) | Tryptophan-competitive inhibitor | ~12-73 nM | >100-fold vs. IDO2/TDO2 | [8][9] |

| Navoximod (GDC-0919) | Non-competitive inhibitor | ~70 nM | ~20-fold vs. TDO | [8] |

| BMS-986205 | Irreversible inhibitor | Potent (low nM) | Highly selective for IDO1 | [8][14] |

| Indoximod (NLG-8189) | Tryptophan mimetic (downstream effects) | Not a direct enzyme inhibitor | Affects IDO1/IDO2 signaling | [8] |

Table 2: IDO1 Expression and Prognosis in Various Cancers

The prognostic significance of IDO1 expression is notably complex and can vary by cancer type, highlighting the context-dependent nature of its biological role.

| Cancer Type | IDO1 Expression Correlation with Survival | Reference(s) |

| Glioblastoma | High expression correlates with worse survival | [1][4] |

| Endometrial Cancer | High expression correlates with worse survival | [4] |

| Colorectal Cancer | High expression correlates with worse survival | [4] |

| Melanoma | High expression correlates with better survival | [1] |

| Hepatocellular Carcinoma | High expression correlates with better survival | [4] |

| High-Grade Serous Ovarian Cancer | High expression correlates with better survival | [4] |

| Basal-like Breast Cancer | High expression correlates with better survival | [4] |

Table 3: Circulating Tryptophan and Kynurenine Levels

The ratio of kynurenine to tryptophan (Kyn/Trp) in plasma is often used as a surrogate marker for in vivo IDO1 activity.

| Condition | Tryptophan (Trp) Level | Kynurenine (Kyn) Level | Kyn/Trp Ratio | Reference(s) |

| Healthy Controls | ~48.80 ± 14.16 µM/L | ~1.951 ± 0.708 µM/L | ~0.042 ± 0.019 | [15] |

| Breast Cancer Patients | ~44.56 ± 10.83 µM/L | ~1.770 ± 0.537 µM/L | ~0.038 ± 0.013 | [15] |

| NSCLC Patients (Mean) | ~65.09 ± 43.48 µM | ~3.98 ± 2.44 µM | ~58 (Median) | [16] |

| Wound Secretions (Breast Cancer) | ~52.9 ± 13.0 µmol/L | ~5.97 ± 7.49 µmol/L | ~108.1 ± 107.7 mmol/mol | [17] |

Key Experimental Protocols

Investigating the role of IDO1 requires a suite of specialized assays. Below are detailed methodologies for core experiments.

IDO1 Enzyme Activity Assay (HPLC-Based)

This protocol measures the enzymatic conversion of tryptophan to kynurenine from cell lysates or with recombinant enzyme.

-

Objective: To quantify the catalytic activity of IDO1.

-

Principle: IDO1 converts tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. Kynurenine is then quantified by High-Performance Liquid Chromatography (HPLC).

-

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[2]

-

Sample Addition: Add the sample (e.g., purified recombinant IDO1 protein or cell lysate) to the reaction mixture.

-

Initiation: Start the reaction by adding L-tryptophan to a final concentration of 400 µM.[2] If testing inhibitors, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding tryptophan.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[15]

-

Hydrolysis: Incubate at 50-65°C for 15-30 minutes to ensure complete hydrolysis of N-formylkynurenine to kynurenine.[15]

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 10 minutes to pellet precipitated proteins.[15]

-

HPLC Analysis: Inject the clarified supernatant onto an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase such as 15 mM sodium acetate (pH 4.0) with acetonitrile. Detect kynurenine by UV absorbance at 360 nm.[15]

-

Quantification: Calculate the concentration of kynurenine by comparing the peak area to a standard curve generated with known concentrations of kynurenine.

-

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from suppression by IDO1-expressing cells.

-

Objective: To measure the functional impact of IDO1 inhibition on T-cell proliferation.

-

Principle: IDO1-expressing stimulator cells (e.g., dendritic cells) suppress the proliferation of responder T-cells. An effective IDO1 inhibitor will block this suppression and restore T-cell proliferation, which is measured by the dilution of a fluorescent dye like CFSE.

-

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors. From Donor A, generate monocyte-derived dendritic cells (mo-DCs) to be used as stimulator cells. From Donor B, isolate CD4+ or CD8+ T-cells to be used as responder cells.[1]

-

IDO1 Induction (Optional): To ensure high IDO1 activity, pre-treat the mo-DCs (stimulator cells) with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

-

Labeling: Label the responder T-cells with a cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) according to the manufacturer's protocol.

-

Co-culture Setup: In a 96-well plate, co-culture the CFSE-labeled responder T-cells with the stimulator mo-DCs at a suitable ratio (e.g., 10:1 T-cells to DCs).[1]

-

Inhibitor Treatment: Add the IDO1 inhibitor at various concentrations to the co-culture wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.[1]

-

Analysis: Harvest the cells and stain with T-cell specific markers (e.g., anti-CD4 or anti-CD8). Analyze T-cell proliferation by flow cytometry, gating on the T-cell population and measuring the dilution of the CFSE fluorescence. Proliferation is indicated by a decrease in Mean Fluorescence Intensity (MFI) as the dye is distributed among daughter cells.

-

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the evaluation of an IDO1 inhibitor's efficacy in a living organism with a competent immune system.

-

Objective: To assess the anti-tumor efficacy and pharmacodynamic effect of an IDO1 inhibitor in vivo.

-

Principle: An IDO1 inhibitor is administered to mice bearing syngeneic tumors (tumors derived from the same genetic background as the mouse). Efficacy is measured by tumor growth inhibition, while the pharmacodynamic effect is confirmed by measuring the Kyn/Trp ratio in plasma and tumor tissue.

-

Methodology:

-

Cell Line Selection: Choose a murine tumor cell line known to express IDO1 upon IFN-γ stimulation or to create an IDO1-rich TME (e.g., B16F10 melanoma, CT26 colon carcinoma).[4]

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 x 10^6 cells) into the flank of syngeneic mice (e.g., C57BL/6 for B16F10).[3]

-

Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[3]

-

Treatment: When tumors reach a pre-determined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, IDO1 inhibitor).[3]

-

Drug Administration: Administer the IDO1 inhibitor via a clinically relevant route, typically oral gavage, at a defined dose and schedule (e.g., 100 mg/kg, twice daily).[3]

-

Efficacy Readout: Continue monitoring tumor growth throughout the study. The primary efficacy endpoint is the delay in tumor growth or tumor regression compared to the vehicle control group. Survival can also be a key endpoint.

-

Pharmacodynamic Analysis: At a specified time point after the final dose (e.g., 2-4 hours), collect blood and tumor tissue. Process the blood to plasma and snap-freeze the tumor. Analyze tryptophan and kynurenine levels in both plasma and tumor homogenates using LC-MS/MS to determine the Kyn/Trp ratio, confirming target engagement.[3]

-

Conclusion and Future Directions

IDO1 remains a critical and well-validated target in immuno-oncology. Its dual mechanism of starving T-cells and producing immunosuppressive metabolites makes it a powerful driver of tumor immune escape. While early clinical trials of IDO1 inhibitors, particularly the combination of epacadostat with PD-1 blockade, yielded disappointing results, the field is actively investigating potential resistance mechanisms and exploring new therapeutic strategies. These include the development of more potent and irreversible inhibitors, targeting downstream effectors of the kynurenine pathway like the AhR, and identifying patient populations most likely to benefit from IDO1-targeted therapies. The complex, context-dependent role of IDO1 underscores the necessity for robust preclinical and clinical research, utilizing the types of quantitative assays and models detailed in this guide, to unlock the full therapeutic potential of inhibiting this crucial immune checkpoint.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Analysis of indoleamine 2-3 dioxygenase (IDO1) expression in breast cancer tissue by immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Immunohistochemical Features of Indoleamine 2,3-Dioxygenase (IDO) in Various Types of Lymphoma: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression, purification, and kinetic characterization of the human strep-IDO1 - Saimi - Translational Cancer Research [tcr.amegroups.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a novel modality of targeted protein degradation. By co-opting the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up the possibility of targeting proteins previously considered "undruggable." This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, its mechanism of action, key components, and the experimental methodologies crucial for the development and evaluation of these innovative therapeutics. Detailed protocols for key assays, quantitative data for prominent PROTAC molecules, and visual representations of critical pathways and workflows are presented to equip researchers and drug development professionals with the essential knowledge to navigate this exciting field.

Introduction to PROTAC Technology

First conceptualized in 2001 by Sakamoto, Crews, and Deshaies, Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs act catalytically to induce the degradation of the target protein.[3] This approach offers several advantages, including the potential for greater potency at lower doses, the ability to target scaffolding and non-enzymatic proteins, and a means to overcome drug resistance mechanisms associated with traditional inhibitors.[1][3]

The core of PROTAC technology lies in its unique structure, which consists of three key components:

-

A "warhead" ligand that specifically binds to the protein of interest (POI).

-

An E3 ubiquitin ligase-recruiting ligand that engages a component of the ubiquitin-proteasome system.

-

A chemical linker that connects the warhead and the E3 ligase ligand.[4][5]

This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity.[3]

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs exert their effect by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][6] The process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[4][7] The stability and geometry of this complex are critical for the efficiency of the subsequent steps.[8]

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[4] The proteasome unfolds and degrades the tagged protein into small peptides.

-

Recycling of the PROTAC: After inducing ubiquitination, the PROTAC molecule is released and can go on to engage another target protein and E3 ligase, acting in a catalytic manner.[1][7]

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:

-

DC50 (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with a given PROTAC.

The following tables summarize the reported degradation efficiencies and pharmacokinetic parameters for several well-characterized PROTACs targeting Bromodomain-containing protein 4 (BRD4), Androgen Receptor (AR), and Estrogen Receptor (ER).

Table 1: In Vitro Degradation Efficiency of Selected PROTACs

| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference(s) |

| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [9] |

| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [9] |

| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [9] |

| PROTAC 1 (dBET1) | BRD4 | CRBN | Burkitt's Lymphoma (BL) | < 1 nM | > 99% | [10] |

| PROTAC 3 | BRD4 | CRBN | RS4;11 (Leukemia) | 0.1–0.3 nM | Not Reported | [10] |

| PROTAC 4 | BRD4 | CRBN | MV-4-11, MOLM-13, RS4;11 | Picomolar range | Not Reported | [10] |

| PROTAC 11 | BRD9 | CRBN | Not Specified | 50 nM | Not Reported | [10] |

| WWL0245 | BRD4 | Not Specified | AR-positive prostate cancer | Sub-nanomolar | > 99% | [11] |

| ARV-110 | Androgen Receptor (AR) | CRBN | Not Specified (in vivo) | Not Applicable | Up to 98% degradation | [12] |

| ARV-471 | Estrogen Receptor (ER) | CRBN | Not Specified (in vivo) | Not Applicable | Average 64% (max 89%) | [13] |

Table 2: Pharmacokinetic Parameters of Clinically Investigated PROTACs

| PROTAC | Indication | Administration | Key Pharmacokinetic Findings | Reference(s) |

| ARV-110 | Metastatic Castration-Resistant Prostate Cancer | Oral | Dose-proportional increases in exposure observed across 35 mg, 70 mg, and 140 mg doses. Plasma concentrations reached levels associated with preclinical tumor growth inhibition. | [14] |

| ARV-471 | ER+/HER2- Locally Advanced or Metastatic Breast Cancer | Oral | At 30 mg dose, average plasma exposure and Cmax were above the lower end of the range associated with preclinical tumor growth inhibition. | [14] |

Experimental Protocols for PROTAC Evaluation

A robust and systematic experimental workflow is essential for the successful development and characterization of PROTAC molecules. This typically involves a series of in vitro and cell-based assays to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.

Ternary Complex Formation Assays

The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the formation and stability of this complex.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto an SPR sensor chip.

-

Analyte Injection 1 (Binary Interaction): Inject the PROTAC over the sensor surface to determine the binding affinity (KD) to the E3 ligase.

-

Analyte Injection 2 (Ternary Complex Formation): Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

-

Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation. The cooperativity of the complex can also be calculated.[7]

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted cell-free system.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the target protein to visualize the appearance of higher molecular weight ubiquitinated species.[1]

Cellular Protein Degradation Assay

The definitive measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein within a cellular context. Western blotting is a standard method for quantifying this effect.

Methodology: Western Blotting

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[4][6]

Signaling Pathway Modulation by PROTACs: The Example of Androgen Receptor Degradation

PROTACs can be designed to target key nodes in disease-related signaling pathways. For example, in prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and survival.[15][16] PROTACs that target AR for degradation can effectively shut down this signaling axis.

In a normal state, androgens like dihydrotestosterone (DHT) bind to the AR, causing it to dissociate from heat shock proteins, dimerize, and translocate to the nucleus.[16][17] In the nucleus, the AR dimer binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival, such as prostate-specific antigen (PSA).[15] An AR-targeting PROTAC, such as ARV-110, binds to the AR and recruits an E3 ligase (in the case of ARV-110, Cereblon).[15] This leads to the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby preventing its downstream signaling and inhibiting tumor growth.[15][18]

Future Directions and Conclusion

PROTAC technology is still a rapidly evolving field with immense therapeutic potential. Key areas of future research include the discovery and validation of novel E3 ligases to expand the scope of targetable proteins and to potentially achieve tissue-specific degradation. The development of orally bioavailable PROTACs with favorable pharmacokinetic properties remains a significant focus. Furthermore, the application of PROTACs is expanding beyond oncology to include neurodegenerative diseases, inflammatory conditions, and viral infections.

References

- 1. benchchem.com [benchchem.com]

- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 14. | BioWorld [bioworld.com]

- 15. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Non-enzymatic functions of IDO1 and PROTACs

An In-depth Technical Guide to the Non-Enzymatic Functions of IDO1 and PROTAC-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal immunomodulatory enzyme historically recognized for its catalytic role in tryptophan degradation, which creates an immunosuppressive tumor microenvironment.[1][2][3][4] However, emerging evidence has illuminated a non-enzymatic, "moonlighting" function for IDO1, where it acts as an intracellular signaling scaffold to promote a sustained tolerogenic state.[5][6][7] This dual functionality presents a challenge for traditional catalytic inhibitors, which have shown limited clinical efficacy and may inadvertently promote pro-tumorigenic signaling.[5][8] Proteolysis-targeting chimeras (PROTACs) have emerged as a superior therapeutic strategy, inducing the complete degradation of the IDO1 protein to abrogate both its enzymatic and non-enzymatic activities.[1][9][10] This guide provides a detailed examination of the molecular mechanisms of IDO1's signaling function, the rationale and application of IDO1-targeting PROTACs, quantitative data on their efficacy, and key experimental protocols for their evaluation.

The Non-Enzymatic Signaling Function of IDO1

Beyond its metabolic activity, IDO1 possesses a non-enzymatic function that allows it to act as a signal-transducing molecule, particularly in dendritic cells (DCs).[7][11][12] This role is independent of tryptophan catabolism and is mediated through a distinct protein conformation.[5][7]

Molecular Mechanism of IDO1 Signaling

The signaling capacity of IDO1 is dependent on two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) located within its non-catalytic domain.[5][11][13] The signaling cascade is initiated by specific microenvironmental cues:

-

Initiation by TGF-β: In a TGF-β-rich environment, a signaling cascade is initiated that is independent of the canonical Smad pathway.[14][15] This pathway involves the activation of Phosphoinositide 3-kinase (PI3K).[14][16]

-

ITIM Phosphorylation: PI3K activation leads to the stimulation of Fyn, a Src-family tyrosine kinase.[14] Fyn then phosphorylates key tyrosine residues within the IDO1 ITIMs.[5][14]

-

Recruitment of SHP Phosphatases: The newly phosphorylated ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, specifically SHP-1 and SHP-2.[6][7][13][14]

-

Downstream Pathway Activation: The recruitment and activation of SHP phosphatases trigger downstream signaling, most notably the noncanonical NF-κB pathway.[7][14][15][16] This leads to the translocation of the p52/RelB complex to the nucleus.

-

Sustained Tolerogenic Phenotype: Nuclear p52/RelB drives the transcription of target genes, including IDO1 itself and TGF-β, establishing a positive feedback loop that maintains a long-term, stable immunosuppressive phenotype in DCs.[12][14]

This signaling function is tightly regulated. The Suppressor of Cytokine Signaling 3 (SOCS3) can bind to phosphorylated IDO1, targeting it for ubiquitination and subsequent proteasomal degradation, thereby acting as a negative regulator of this pathway.[17][18]

PROTACs: A Superior Strategy for Targeting IDO1

The clinical failure of IDO1 catalytic inhibitors highlighted the need for alternative therapeutic strategies.[5][11] A significant drawback of these inhibitors is their potential to stabilize the apo-IDO1 conformation, which can inadvertently enhance its non-enzymatic, pro-tumorigenic signaling activity.[5][8]

Proteolysis-targeting chimeras (PROTACs) offer a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1][8] By inducing the degradation of the entire IDO1 protein, PROTACs eliminate both its enzymatic and scaffolding functions, providing a more comprehensive and durable therapeutic effect.[1][9][10][19][20]

Mechanism of Action of IDO1 PROTACs

IDO1 PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to IDO1, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting them.[21][22]

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to IDO1 and an E3 ligase within the cell, forming a transient ternary complex (IDO1-PROTAC-E3 Ligase).[22][23]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface lysine residues on the IDO1 protein.[9][22]

-

Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.[9][23] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the IDO1 protein into small peptides.[22]

-

Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can proceed to engage another IDO1 protein, acting catalytically to induce the degradation of multiple target molecules.[1]

Quantitative Data for IDO1 PROTACs

The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). Lower DC₅₀ values indicate higher potency. Several potent IDO1-targeting PROTACs have been developed and characterized in glioblastoma (GBM) cell lines.[20][24]

| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| NU223612 | BMS-986205 | Pomalidomide | U87 (GBM) | ~500 | >90% | [9][21] |

| Compound 20 (NU227327) | BMS-986205 derivative | Pomalidomide derivative | U87 (HiBiT) | 20 | 67% | [24][25] |

| Compound 21 (NU227326) | BMS-986205 derivative | Pomalidomide derivative | U87 (HiBiT) | 4.5 - 5 | 63-88% | [20][24][25] |

| Compound 19 | BMS-986205 derivative | Pomalidomide derivative | U87 (HiBiT) | 6.6 | 51% | [25] |

Key Experimental Protocols

Evaluating the non-enzymatic interactions of IDO1 and the efficacy of IDO1 PROTACs requires specific biochemical and cell-based assays.

Protocol: Co-Immunoprecipitation (Co-IP) for IDO1 Interaction

This protocol is designed to validate the interaction between endogenous IDO1 and its signaling partners (e.g., SHP-2) in cultured cells.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[26]

-

Primary antibodies: Anti-IDO1 (for IP), Anti-SHP-2 (for WB detection).

-

IgG control antibody (from the same species as the IP antibody).[27]

-

Protein A/G magnetic beads.[26]

-

Wash Buffer: IP Lysis Buffer or TBS with 0.1% Tween-20.[27]

-

Elution Buffer: 1X SDS-PAGE loading buffer.

Procedure:

-

Cell Lysis: Harvest ~1x10⁷ cells, wash with ice-cold PBS, and lyse in 1 mL of ice-cold lysis buffer for 30 minutes on a rotator at 4°C.[26]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.[26][27]

-

Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[27]

-

Immunoprecipitation: Add 2-5 µg of the anti-IDO1 IP antibody (or IgG control) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[27]

-

Complex Capture: Add 30 µL of equilibrated Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation.[28]

-

Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold wash buffer. After the final wash, remove all residual buffer.[27]

-

Elution: Resuspend the beads in 40 µL of 1X SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using the anti-SHP-2 antibody.

Protocol: Western Blot for PROTAC-Mediated IDO1 Degradation

This protocol quantifies the reduction in IDO1 protein levels following treatment with an IDO1 PROTAC.

Materials:

-

Cultured cells (e.g., U87 glioblastoma cells).

-

IDO1-inducing agent (e.g., IFN-γ).[19]

-

IDO1 PROTAC of interest.

-

RIPA buffer with protease inhibitors.

-

Primary antibodies: Anti-IDO1, Anti-GAPDH (or other loading control).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Induce IDO1 expression by treating with IFN-γ (e.g., 100 ng/mL) for 24 hours.

-

PROTAC Incubation: Treat the IFN-γ stimulated cells with various concentrations of the IDO1 PROTAC (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 24 hours).[21]

-

Lysis: Wash cells with PBS and lyse using RIPA buffer. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate with primary anti-IDO1 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an ECL substrate and an imaging system.

-

-

Quantification: Strip or re-probe the membrane with an anti-GAPDH antibody as a loading control. Densitometry analysis is used to quantify IDO1 band intensity relative to the loading control for each treatment condition.[10]

Conclusion

IDO1 is a multifaceted immune checkpoint molecule with both enzymatic and critical non-enzymatic signaling functions. The discovery of its role as a signaling scaffold has profound implications for cancer immunotherapy, explaining in part the clinical failures of first-generation catalytic inhibitors. PROTAC-mediated degradation of IDO1 represents a highly promising and rational therapeutic strategy. By completely removing the IDO1 protein, these novel agents effectively neutralize both arms of its immunosuppressive activity. The continued development and optimization of potent, selective, and bioavailable IDO1 PROTACs hold the potential to overcome the limitations of previous approaches and offer a more effective treatment modality for a range of human cancers.

References

- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 2. fortislife.com [fortislife.com]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]

- 11. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. IDO1 and TGF-β Mediate Protective Effects of IFN-α in Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cutting edge: Autocrine TGF-beta sustains default tolerogenesis by IDO-competent dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SOCS3 drives proteasomal degradation of indoleamine 2,3-dioxygenase (IDO) and antagonizes IDO-dependent tolerogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DDRE-09. DEVELOPING IDO-PROTACS TO IMPROVE IMMUNOTHERAPEUTIC EFFICACY IN PATIENTS WITH GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. assaygenie.com [assaygenie.com]

- 28. bitesizebio.com [bitesizebio.com]

PROTAC IDO1 Degrader-1 and the Ubiquitin-Proteasome System: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target in oncology.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2][3][4] In the tumor microenvironment, the increased expression and activity of IDO1 lead to tryptophan depletion and the accumulation of kynurenine metabolites.[4][5] These events suppress the anti-tumor immune response by inhibiting the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6]

Conventional therapeutic strategies have focused on the development of small-molecule inhibitors that block the enzymatic activity of IDO1. However, these inhibitors have shown limited efficacy in clinical trials, potentially due to the non-enzymatic functions of the IDO1 protein.[7][8] This has led to the exploration of alternative therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which offer a novel approach to target IDO1.[3][7][9]

PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[7][8][9][10] This guide provides a comprehensive technical overview of PROTAC IDO1 Degrader-1, its mechanism of action involving the UPS, and the experimental methodologies used for its evaluation.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins, thereby controlling a wide range of cellular functions.[10][11] The system involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. This ubiquitination process marks the protein for recognition and subsequent degradation by the 26S proteasome.[12][13]

The key enzymes in the ubiquitination cascade are:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[11][13][14]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[11][13][14]

-

E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[11][13][14] The human genome encodes over 600 E3 ligases, providing substrate specificity to the UPS.[15]

A polyubiquitin chain is typically formed on the target protein, which serves as a recognition signal for the 26S proteasome.[13] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[13][14]

This compound: Mechanism of Action

This compound is a first-in-class molecule designed to specifically target and degrade the IDO1 protein.[16] Like all PROTACs, it consists of three key components: a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][8][17][18]

This compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[7][8][16] The mechanism of action involves the formation of a ternary complex between IDO1, the PROTAC molecule, and the CRBN E3 ligase.[10] This proximity, induced by the PROTAC, leads to the polyubiquitination of IDO1 by the E2 enzyme associated with the CRBN E3 ligase complex.[7] The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome.[7][19] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple IDO1 proteins.[10]

Quantitative Data on IDO1 PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation level (Dmax).[12] Several IDO1 PROTACs have been developed and characterized.

| PROTAC Compound | E3 Ligase Ligand | Target Ligand | DC50 (µM) | Dmax (%) | Cell Line | Reference |

| This compound (2c) | Pomalidomide (CRBN) | Epacadostat | 2.84 | 93 | HeLa | [16][19][20] |

| NU223612 | Pomalidomide (CRBN) | BMS-986205 | 0.329 | Not Reported | U87 | [7][21] |

| NU223612 | Pomalidomide (CRBN) | BMS-986205 | 0.5438 | Not Reported | GBM43 | [7][21] |

| NU227326 | Pomalidomide (CRBN) | BMS-986205 derivative | 0.005 | >90 | Human Glioblastoma | [3][8][18] |

| Analog 20 | Pomalidomide (CRBN) | BMS-986205 derivative | 0.020 | 67 | U87 | [22] |

| Analog 21 | Pomalidomide (CRBN) | BMS-986205 derivative | 0.0045 | 63 | U87 | [22] |

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway in Cancer

IDO1 plays a crucial role in tumor immune evasion through its enzymatic activity.[1][6] Inflammatory stimuli, such as interferon-gamma (IFN-γ), upregulate IDO1 expression in tumor cells and immune cells within the tumor microenvironment.[6][23] This leads to the depletion of tryptophan and the production of kynurenine, which in turn suppresses T-cell responses and promotes an immunosuppressive environment.[2][5][6]

References

- 1. d-nb.info [d-nb.info]

- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 4. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]